(3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol; 24,25-Epoxy-3beta,23-dihydroxy-7-tirucallene
Description
¹H NMR (600 MHz, CDCl₃):
- δ 5.28 (1H, brs) : H-7 olefinic proton (Δ⁷).
- δ 3.52 (1H, dd, J = 11.2, 4.8 Hz) : H-3β hydroxyl-bearing methine.
- δ 3.21 (1H, m) : H-23R hydroxylated carbon.
- δ 2.78 (2H, m) : Epoxy protons (H-24, H-25).
¹³C NMR (150 MHz, CDCl₃):
- δ 144.2 (C-7) , δ 121.5 (C-8) : Confirming Δ⁷ double bond.
- δ 76.4 (C-3) , δ 73.9 (C-23) : Oxygenated carbons.
- δ 62.1 (C-24) , δ 59.8 (C-25) : Epoxy carbons.
2D-NMR correlations solidify assignments:
- HSQC : Correlates H-3 (δ 3.52) to C-3 (δ 76.4).
- HMBC : H-24 (δ 2.78) shows coupling to C-23 (δ 73.9) and C-25 (δ 59.8), confirming epoxy connectivity.
HRESIMS Fragmentation Patterns and Molecular Formula Confirmation
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) yielded a molecular ion peak at m/z 458.3760 [M + H]⁺ (calc. 458.3759 for C30H50O3), confirming the molecular formula C30H50O3 . Key fragmentation pathways include:
- Loss of H₂O : m/z 440.3651 (-18.0109 Da).
- Epoxy Ring Cleavage : m/z 313.2142 (C20H29O2⁺).
- Side-Chain Scission : m/z 189.1648 (C13H21O⁺).
These fragments align with the proposed structure, validating the stereochemical assignments derived from NMR and crystallographic data.
Properties
Molecular Formula |
C30H50O3 |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(10R,13S,14S)-17-[4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-25,31-32H,10-17H2,1-8H3/t18?,19?,20?,22?,23?,24?,25?,28-,29+,30-/m1/s1 |
InChI Key |
UMTABACRBSGXGK-CSGSVQFZSA-N |
Isomeric SMILES |
CC(CC(C1C(O1)(C)C)O)C2CC[C@]3([C@]2(CCC4C3=CCC5[C@@]4(CCC(C5(C)C)O)C)C)C |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Natural Extraction and Isolation Methods
Plant Sources and Extraction Protocols
The compound is primarily isolated from Dysoxylum hainanense and Dysoxylum lenticellatum . The extraction process involves:
- Plant material preparation : Dried stems or bark are ground into powder.
- Solvent extraction : Sequential extraction with ethanol or methanol under reflux (60–80°C for 48–72 hours).
- Partitioning : Crude extracts are partitioned between water and ethyl acetate or dichloromethane to enrich triterpenoids.
- Chromatographic purification :
Table 1: Natural Extraction Parameters
| Step | Conditions | Yield* |
|---|---|---|
| Ethanol extraction | 70% ethanol, 70°C, 48 hours | 2–4% (crude) |
| Ethyl acetate partition | 3× volumes, room temperature | 15–20% recovery |
| Silica gel column | Hexane:EtOAc (8:1 → 1:1), 40–63 μm particle size | 0.05–0.1% |
Synthetic Approaches
Challenges in De Novo Synthesis
The compound’s stereochemical complexity (eight stereocenters, epoxy group at C24/C25) makes total synthesis challenging. Key strategies from related tirucallane syntheses include:
- Friedel-Crafts cyclization : Builds the tetracyclic core with stereocontrol.
- Epoxidation : Late-stage epoxidation of Δ24,25 double bonds using mCPBA or VO(acac)₂/H₂O₂.
- Hydroxylation : Sharpless asymmetric dihydroxylation or enzymatic oxidation introduces C3 and C23 hydroxyls.
Table 2: Key Synthetic Steps for Analogues
Structural Characterization
Spectroscopic Analysis
Applications and Derivatives
Biological Activity
Chemical Reactions Analysis
Types of Reactions
(3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different biological activities and can be used for various applications.
Scientific Research Applications
(3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex triterpenoids.
Biology: It is studied for its potential role in cell signaling and regulation.
Medicine: It has shown promise in preclinical studies for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Structural Features
- Epoxy Group: The 24,25-epoxy moiety is a hallmark of tirucallane triterpenoids. For example, 24,25-Epoxytirucall-7-en-3,23-dione (M17678) shares this feature but replaces the diol groups (C3 and C23) with ketones .
- Hydroxyl Substitutions: Compared to (3β,17α,23R)-17,23-Epoxy-3,29-dihydroxy-27-norlanost-8-ene-15,24-dione, the target compound lacks the norlanostane modification (C27 missing) and retains a full lanostane skeleton .
- Stereochemical Variations : Compounds like triptocallic acid A (M17735) exhibit similar epoxy and hydroxyl patterns but differ in ring substituents and oxidation states (e.g., carboxylic acid groups) .
NMR and LC-MS Analysis
- NMR Shifts : Evidence from NMR comparisons of structurally related compounds (e.g., rapamycin analogs) shows that regions with substituent differences (e.g., C29–C36) exhibit distinct chemical shifts, while conserved regions (e.g., C1–C28) maintain similar profiles .
- Fragmentation Patterns : Molecular networking via LC-MS/MS reveals that tirucallane derivatives cluster based on shared parent ion fragmentation (cosine scores >0.8), indicating conserved structural motifs like the epoxy ring .
Bioactivity Profiles
Studies on triterpenoid bioactivity demonstrate that structural similarities correlate with overlapping pharmacological effects:
- Anticancer Activity : The epoxy-diol configuration in the target compound is associated with inhibition of protein targets like PERK, a kinase involved in endoplasmic reticulum stress responses. Analogous compounds with reduced Met7 contact areas (<10 Ų) show diminished activity, highlighting the importance of specific structural interactions .
- Anti-inflammatory Effects : Hydroxyl groups at C3 and C23 enhance binding to cyclooxygenase (COX) enzymes, similar to 3α-hydroxytirucalla-7,24-dien-21-oic acid , which modulates prostaglandin synthesis .
Computational Similarity Metrics
- Tanimoto and Dice Coefficients: These metrics quantify structural overlap.
- Graph-Based Algorithms: Maximal common subgraph (MCS) analysis aligns the target compound with lanostane derivatives in metabolic pathways, particularly in steroid biosynthesis clusters .
Data Tables
Table 1: Structural and Functional Comparison of Tirucallane Triterpenoids
Table 2: Computational Similarity Scores (Tanimoto Index)
| Compound Pair | Tanimoto Score | Shared Features |
|---|---|---|
| Target vs. 24,25-Epoxytirucall-7-en-3,23-dione | 0.65 | Epoxy ring, lanostane skeleton |
| Target vs. Triptocallic acid A | 0.58 | Hydroxyl groups, epoxy |
| Target vs. Aglaithioduline | 0.70 | Oxygenated substituents |
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 24,25-epoxy group and β-hydroxyl configurations are critical for kinase inhibition (e.g., PERK), while modifications like ketone groups reduce target binding .
- Drug Design Potential: Molecular docking studies suggest that the compound’s diol groups form hydrogen bonds with catalytic residues in HDAC8, similar to SAHA-like inhibitors .
- Limitations: Despite structural similarities, minor stereochemical variations (e.g., α vs. β epoxides) can drastically alter pharmacokinetics, necessitating precise synthesis .
Biological Activity
The compound (3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol; 24,25-Epoxy-3beta,23-dihydroxy-7-tirucallene is a triterpenoid known for its diverse biological activities. As a member of the tirucallane class of triterpenoids, it possesses unique structural characteristics that contribute to its pharmacological potential. This article explores the biological activity of this compound, emphasizing its therapeutic applications and mechanisms of action.
Structural Characteristics
The compound features a tetracyclic framework typical of triterpenes, with hydroxyl groups at positions 3 and 23 and an epoxy group at positions 24 and 25. These functional groups are critical for its biological activity:
- Hydroxyl Groups : Contribute to solubility and reactivity.
- Epoxy Group : Increases reactivity and potential for biological interactions.
Table 1: Structural Comparison of Related Compounds
| Compound Name | Hydroxyl Groups | Epoxy Group | Unique Features |
|---|---|---|---|
| 24,25-Epoxy-3beta,23-dihydroxy-7-tirucallene | 2 | Yes | Specific stereochemistry |
| Tirucalla-7,24-dien-3beta-ol | 1 | No | Lacks epoxy functionality |
| 22,23-Epoxy-tirucalla-7-ene-3beta,24,25-triol | 4 | Yes | Additional hydroxyls |
| 3beta-Dihydroxy-tirucalla-7-en | 1 | No | No epoxy functionality |
Anticancer Properties
Research indicates that 24,25-Epoxy-3beta,23-dihydroxy-7-tirucallene exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit the proliferation of tumor cells while promoting apoptosis. For instance:
- Cell Lines Tested : Various human cancer cell lines including breast and prostate cancer.
- Mechanism of Action : The compound may modulate pathways involved in cell cycle regulation and apoptosis.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory mediators. Specific studies highlight:
- Inhibition of ICAM-1 : The compound effectively reduces the expression of intercellular adhesion molecule-1 (ICAM-1), which is crucial in inflammatory responses.
- Synergistic Effects : When combined with other anti-inflammatory agents, it enhances therapeutic efficacy.
Antimicrobial Activity
Triterpenoids including this compound have shown antimicrobial properties against various pathogens. Research findings suggest:
- Broad Spectrum : Effective against bacteria and fungi.
- Mechanism : Likely involves disruption of microbial cell membranes.
Case Study 1: Anticancer Activity Assessment
In a study published by researchers from Dysoxylum hainanense, four tirucallane derivatives were isolated and evaluated for their anticancer activity. The findings indicated that 24,25-Epoxy-3beta,23-dihydroxy-7-tirucallene exhibited potent cytotoxicity against specific cancer cell lines (PubMed) .
Case Study 2: Anti-inflammatory Mechanism Investigation
Another investigation focused on the anti-inflammatory effects of this compound revealed that it significantly reduced the levels of inflammatory cytokines in vitro. The study concluded that the compound could be a promising candidate for developing new anti-inflammatory therapies (ResearchGate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
